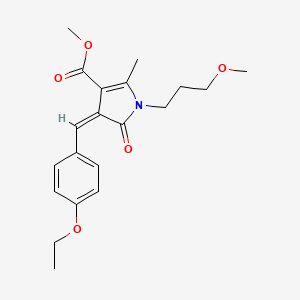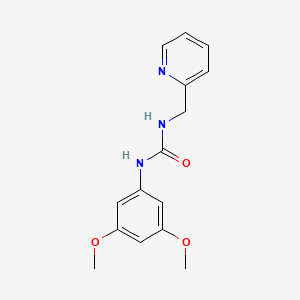
2-oxo-N-4-pyridinyl-1,2-dihydro-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-oxo-N-4-pyridinyl-1,2-dihydro-4-quinolinecarboxamide, often involves cyclization reactions and can be achieved through various synthetic routes. One such route is the intramolecular attack of lithiated pyridine and quinoline carboxamides alpha to nitrogen, leading to the formation of polycyclic heterocycles, such as pyrrolopyridines and azaspirocyclic beta-lactams (Clayden, Hamilton, & Mohammed, 2005). Another synthetic approach involves the condensation of anilines with dimethyl 4-oxopyrrolidine-1,3-dicarboxylate, followed by a reaction with Bredereck's reagent to produce pyrrolo[3,2-b]quinolines (Boisse, Gautret, Rigo, Goossens, Hénichart, & Gavara, 2008).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These compounds exhibit diverse structural features due to the presence of different substituents and functional groups. For instance, polymorphic modifications in quinoline carboxamide derivatives reveal differences in crystal packing and molecular interactions, highlighting the structural diversity within this class of compounds (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Chemical Reactions and Properties
Quinoline derivatives, including 2-oxo-N-4-pyridinyl-1,2-dihydro-4-quinolinecarboxamide, participate in a variety of chemical reactions that enable further functionalization and modification of their molecular structure. These reactions include, but are not limited to, oxidation, alkylation, acylation, and the formation of coordinate bonds with metal ions. Such chemical versatility allows for the synthesis of complex molecules with potential biological activities (Yang, Ke, Wang, Song, Qiu, Liu, & Huang, 2017).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting points, and crystal structures, are influenced by their molecular structure and the nature of their substituents. Polymorphic forms of these compounds can exhibit distinct physical properties due to differences in their crystal packing and molecular interactions, as evidenced by studies on various quinoline carboxamides (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-oxo-N-4-pyridinyl-1,2-dihydro-4-quinolinecarboxamide and related compounds are defined by their reactivity towards various chemical reagents and conditions. Their ability to undergo a wide range of chemical transformations enables the exploration of new synthetic pathways and the discovery of compounds with novel properties and potential applications (Clayden et al., 2005).
Propriétés
IUPAC Name |
2-oxo-N-pyridin-4-yl-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-9-12(11-3-1-2-4-13(11)18-14)15(20)17-10-5-7-16-8-6-10/h1-9H,(H,18,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYUFAZPSXHZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4842432.png)
![5-(3-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4842440.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4842447.png)
methanone](/img/structure/B4842455.png)
![2-[(dibutylphosphoryl)methyl]-N-methylaniline](/img/structure/B4842462.png)
![6-(4-chlorophenyl)-2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4842464.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4842474.png)


![2-{[4-(4-chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4842524.png)
![4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4842531.png)
![5-{[3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4842534.png)
![methyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4842535.png)
![1-(2,6-dichlorobenzyl)-4-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B4842543.png)